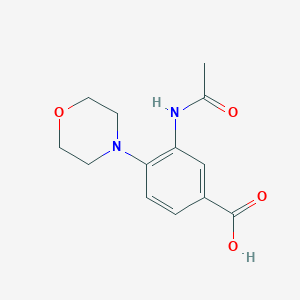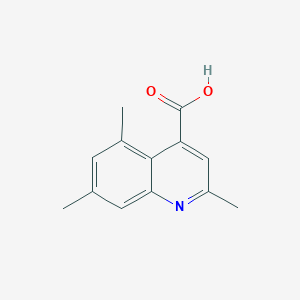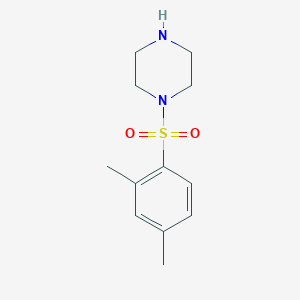
1-(Fenilamino)ciclohexano-1-carboxamida
Descripción general
Descripción
1-(Phenylamino)cyclohexane-1-carboxamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol It is known for its unique structure, which consists of a cyclohexane ring substituted with a phenylamino group and a carboxamide group
Aplicaciones Científicas De Investigación
1-(Phenylamino)cyclohexane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and as an intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
Target of Action
1-(Phenylamino)cyclohexane-1-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. .
Result of Action
1-(Phenylamino)cyclohexane-1-carboxamide and its derivatives have been synthesized and screened for their anticancer activity . One of the derivatives, compound 5i, exhibited promising activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.25 μM, compared with doxorubicin (IC50 value = 6.77 μM) . Results from apoptosis and cell cycle analysis for compound 5i revealed good antitumor activity against the MCF-7 cancer cell line and potent inhibition .
Análisis Bioquímico
Biochemical Properties
1-(Phenylamino)cyclohexane-1-carboxamide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For example, it has been found to exhibit antitumor activity by inducing apoptosis in cancer cells . The nature of these interactions involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of 1-(Phenylamino)cyclohexane-1-carboxamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated significant antitumor activity against several cancer cell lines, including MCF-7, HepG2, A549, and Caco-2 . The compound induces apoptosis and inhibits cell proliferation, thereby reducing the viability of cancer cells.
Molecular Mechanism
The molecular mechanism of action of 1-(Phenylamino)cyclohexane-1-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity. For instance, it has been shown to inhibit DNA-topoisomerase II, a key enzyme involved in DNA replication and repair, thereby inducing apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Phenylamino)cyclohexane-1-carboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained antitumor activity and apoptosis induction in cancer cells .
Dosage Effects in Animal Models
The effects of 1-(Phenylamino)cyclohexane-1-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity without causing adverse effects. At higher doses, toxic effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-(Phenylamino)cyclohexane-1-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the body, leading to the formation of metabolites that may also exhibit biological activity . The effects on metabolic flux and metabolite levels are critical factors that determine the overall efficacy and safety of this compound.
Transport and Distribution
The transport and distribution of 1-(Phenylamino)cyclohexane-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 1-(Phenylamino)cyclohexane-1-carboxamide is an important factor that affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biological effects.
Métodos De Preparación
The synthesis of 1-(Phenylamino)cyclohexane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with potassium cyanide and aniline in glacial acetic acid to produce a nitrile derivative. This intermediate is then hydrolyzed using sulfuric acid at room temperature to yield the desired amidic compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(Phenylamino)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-(Phenylamino)cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
1-(Phenylamino)cyclohexane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and reactivity.
1-(Phenylamino)cyclohexane-1-methanol: The presence of a hydroxyl group instead of a carboxamide group results in different biological activities and applications.
The uniqueness of 1-(Phenylamino)cyclohexane-1-carboxamide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
1-anilinocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHZOZJLNZBBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361424 | |
| Record name | 1-(phenylamino)cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64269-12-1 | |
| Record name | 1-(phenylamino)cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


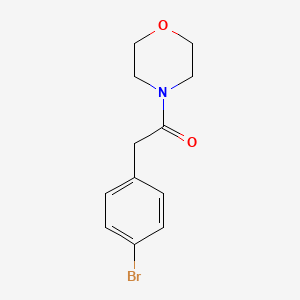
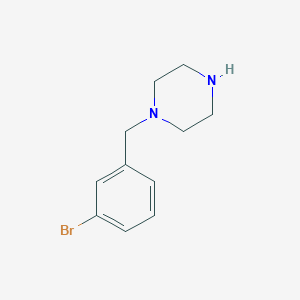
![5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1270615.png)
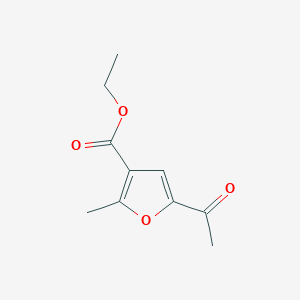
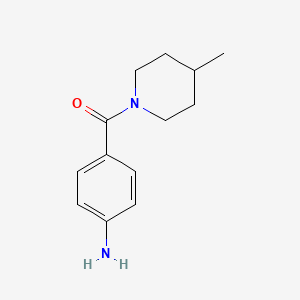
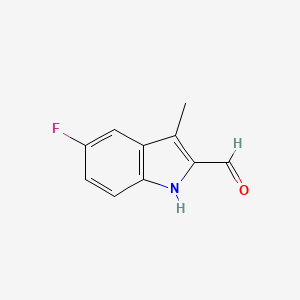
![5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270629.png)
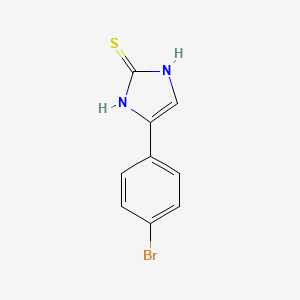
![2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B1270631.png)
![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1270635.png)
